
Phosphorothioate
Overview
Description
Phosphorothioates (PS) are sulfur-modified nucleic acid analogs where one non-bridging oxygen atom in the phosphate backbone is replaced by sulfur (Figure 1) . This substitution confers enhanced resistance to nuclease degradation compared to natural phosphodiesters, making PS compounds valuable in therapeutic applications such as antisense oligonucleotides (ASOs) and aptamers . Phosphorothioates also exhibit unique pharmacokinetic properties, including high binding affinity to plasma proteins (e.g., bovine serum albumin) and preferential accumulation in the liver and kidneys . Their radioprotective properties, as seen in WR-2721, are attributed to DNA affinity and structural mimicry of polyamines .
Scientific Research Applications
Molecular Biology
Mechanistic Probes
Phosphorothioate linkages are utilized as mechanistic probes in the study of RNA and enzymatic processes. They have been instrumental in demonstrating that certain RNA splicing systems function as metalloenzymes, providing insights into the roles of metal ions in catalysis. Additionally, these linkages allow researchers to map ligands within RNA active sites, enhancing our understanding of macromolecular functions .
Nuclease Resistance
One of the primary advantages of this compound modifications is their ability to confer resistance against nucleases, enzymes that degrade nucleic acids. This property is crucial for enhancing the stability and efficacy of oligonucleotides in vivo, making them suitable for therapeutic applications .
Drug Delivery Systems
Liposomal Formulations
this compound oligonucleotides are increasingly used in liposomal drug delivery systems. These systems encapsulate therapeutic agents within lipid bilayers, improving drug stability and targeting capabilities. The incorporation of this compound modifications enhances the half-life of the encapsulated drugs by protecting them from enzymatic degradation .
Targeted Therapy
Research has shown that this compound-modified oligonucleotides can be effectively used in targeted therapies for various diseases, including cancer. For example, studies have demonstrated the use of this compound oligonucleotides to inhibit survivin mRNA in bladder carcinoma cells, showcasing their potential as therapeutic agents .
Cancer Therapeutics
Antisense Oligonucleotides
this compound oligonucleotides are commonly employed as antisense agents to modulate gene expression. Their ability to resist degradation allows them to effectively inhibit target mRNAs in cellular systems. Several this compound antisense oligonucleotides have entered clinical trials, indicating their potential in cancer treatment .
Mechanistic Insights
The use of this compound modifications has provided critical mechanistic insights into the interactions between oligonucleotides and proteins. These interactions are essential for understanding how antisense oligonucleotides exert their effects at the molecular level, further validating their use in therapeutic applications .
Summary of Key Findings
Chemical Reactions Analysis
Nucleophilic Reactions
Phosphorothioate oligonucleotides exhibit high reactivity towards electrophilic reagents, allowing for efficient functionalization. Recent advancements have highlighted methods for covalently conjugating this compound oligonucleotides with various electrophiles, enhancing their chemical versatility while preserving their structural integrity. The nucleophilic nature of the sulfur atom facilitates these reactions, making them suitable for applications in drug delivery and molecular labeling .
Oxidation Reactions
Phosphorothioates are susceptible to oxidation, particularly under oxidative stress conditions. Studies have demonstrated that exposure to reactive oxygen species can lead to the degradation of this compound-containing DNA, resulting in genomic instability. For instance, reactions with hydrogen peroxide or hypochlorous acid can lead to desulfurated products and other modifications that compromise DNA integrity .
Mechanisms of Oxidation
The oxidation process typically involves:
-
The initial formation of reactive intermediates that attack the sulfur atom.
-
Subsequent cleavage of the P-S bond, resulting in desulfurated dinucleotides and other byproducts.
These reactions underscore the dynamic nature of this compound modifications and their potential implications for cellular processes under oxidative conditions .
Toxicity and Off-Target Effects
Despite their advantages, this compound-modified oligonucleotides can exhibit toxicity due to interactions with cellular proteins involved in RNA processing and regulation. These interactions can lead to mislocalization of nuclear proteins and subsequent cellular stress responses . Understanding these off-target effects is crucial for optimizing therapeutic strategies involving this compound modifications.
Q & A
Basic Research Questions
Q. How can researchers optimize phosphorothioate oligonucleotide synthesis to ensure high yield and purity?
- Methodological Answer : this compound synthesis typically employs solid-phase phosphoramidite chemistry. To optimize yield and purity:
- Sulfurization Time : Adjust sulfurization reagent (e.g., DDTT) incubation time (e.g., 2–5 minutes) to balance sulfur incorporation efficiency and side reactions .
- Deprotection Conditions : Use anhydrous ammonia with methylamine (AMA) for cleavage and deprotection to minimize backbone degradation.
- Purification : Apply reverse-phase HPLC with ion-pairing agents (e.g., triethylammonium acetate) to separate diastereomers and truncated sequences. Validate purity via MALDI-TOF or ESI-MS .
- Data Consideration : Track coupling efficiency (>98%) via trityl monitoring and quantify sulfur content via iodine hydrolysis assays .
Q. What analytical techniques are critical for characterizing this compound backbone integrity in oligonucleotides?
- Methodological Answer : Combine orthogonal methods:
- Ion-Exchange Chromatography : Resolves diastereomers based on sulfur substitution patterns.
- 31P NMR : Detects backbone modifications (δ 55–60 ppm for this compound) and quantifies sulfurization efficiency .
- Enzymatic Digestion : Use snake venom phosphodiesterase to confirm nuclease resistance; incomplete digestion indicates sulfur incorporation .
Q. How do researchers assess the stability of this compound-modified oligonucleotides in biological matrices?
- Methodological Answer :
- Serum Stability Assays : Incubate oligonucleotides in fetal bovine serum (37°C) and quantify intact strands over time via PAGE or UPLC-MS .
- Cellular Uptake Studies : Use fluorescent tags (e.g., Cy3) and confocal microscopy to track intracellular localization and degradation in cell lines .
Advanced Research Questions
Q. What experimental designs resolve contradictions in this compound pharmacokinetic data across in vivo studies?
- Methodological Answer : Address variability via:
- Dose-Response Curves : Test multiple doses (e.g., 1–50 mg/kg) to identify nonlinear absorption patterns.
- Tissue-Specific Analysis : Use LC-MS/MS to quantify oligonucleotide levels in target organs (e.g., liver, kidney) and adjust for matrix effects .
- Species Comparison : Parallel studies in rodents and non-human primates to isolate species-specific clearance mechanisms .
- Data Analysis : Apply population pharmacokinetic models (e.g., NONMEM) to account for inter-individual variability .
Q. How can researchers mechanistically link this compound stereochemistry to therapeutic efficacy in gene silencing?
- Methodological Answer :
- Stereocontrolled Synthesis : Use chiral auxiliaries or enzymatic methods to isolate Rp/Sp diastereomers .
- Activity Assays : Compare gene silencing efficiency (qRT-PCR) and protein knockdown (Western blot) across isomers in cell cultures.
- Structural Studies : Employ X-ray crystallography or MD simulations to map stereochemistry-dependent RNA hybridization .
Q. What strategies mitigate off-target effects of this compound oligonucleotides in transcriptome-wide studies?
- Methodological Answer :
- Bioinformatics Filters : Use tools like BLAST or RNAhybrid to exclude sequences with >50% homology to non-target mRNAs .
- Dose Titration : Identify minimal effective concentrations via RNA-seq to reduce nonspecific binding.
- Control Designs : Include scrambled-sequence and mismatch controls to distinguish sequence-specific effects .
Q. Methodological Tables
Table 1: Comparison of this compound Characterization Techniques
Technique | Application | Limitations | Key Parameters |
---|---|---|---|
31P NMR | Quantifies sulfur incorporation | Low sensitivity for trace impurities | Chemical shift (55–60 ppm) |
Ion-Exchange HPLC | Diastereomer resolution | Requires optimized mobile phases | Retention time variability |
MALDI-TOF MS | Mass verification | Matrix interference for long sequences | Mass accuracy (±0.1%) |
Table 2: Common Pitfalls in this compound Research
Q. Key Considerations for Experimental Design
- Reproducibility : Document synthesis protocols (e.g., reagent lot numbers, humidity control) to ensure cross-lab consistency .
- Ethical Frameworks : Align in vivo studies with FINER criteria (Feasible, Novel, Ethical, Relevant) .
- Data Transparency : Share raw HPLC/NMR files in supplementary materials for peer validation .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Phosphorodithioate
- Structural Difference: Phosphorodithioates replace both non-bridging oxygens with sulfur, forming a dithiophosphate linkage (PS₂) .
- Stability and Function: While PS₂ linkages offer greater nuclease resistance than PS, their synthesis is more complex and less compatible with automated solid-phase methods .
- Applications: Limited to niche biochemical studies due to synthetic challenges .
Oxon Metabolites (e.g., Chlorpyrifos Oxon, Leptophos Oxon)
- Structural Difference : Oxon metabolites replace the sulfur atom in phosphorothioate pesticides (e.g., chlorpyrifos) with oxygen, forming a phosphate triester .
- Metabolic Activity : Oxons are more reactive, inhibiting acetylcholinesterase 100–1,000× more potently than parent PS compounds. However, phosphorothioates (e.g., chlorpyrifos) are metabolized to oxons in human liver microsomes (HLMs) at low rates (e.g., 0.5% for chlorpyrifos oxon vs. 28% for chlorpyrifos) .
- Toxicity : Oxons contribute to acute neurotoxicity, while PS pesticides exhibit delayed systemic toxicity .
Table 1 : Metabolic Comparison of this compound Pesticides and Oxon Metabolites
Compound | Metabolic Rate in HLMs (24 h) | Major Metabolite | Toxicity Profile |
---|---|---|---|
Chlorpyrifos (PS) | 28% | Oxon (0.5%) | Delayed organ damage |
Chlorpyrifos Oxon | 99.5% depletion | Hydrolyzed | Acute neurotoxicity |
Leptophos (PS) | 18% | Oxon (2%) | Hepatotoxicity |
Phosphoramidates
- Structural Difference : A nitrogen atom replaces one oxygen in the phosphate group.
- Stability : Phosphoramidates are more hydrolytically stable than PS but less nuclease-resistant .
- Applications : Used in prodrug strategies for nucleotide therapeutics, unlike PS, which is directly bioactive .
Locked Nucleic Acids (LNAs)
- Structural Difference : LNAs contain a methylene bridge restricting sugar puckering, enhancing duplex stability.
- Thermal Stability : LNA/RNA hybrids have higher Tm values than PS/RNA hybrids. For example, a 25-mer LNA showed a Tm 9°C higher than its PS counterpart .
- RNase H Activation : PS-ASOs activate RNase H more effectively than LNAs due to their flexible backbone .
Table 2 : Biophysical and Functional Comparison of PS and LNA
Property | This compound (PS) | LNA |
---|---|---|
Tm (vs. RNA) | 8.4°C lower than DNA | 9°C higher than DNA |
Nuclease Resistance | High | Moderate |
RNase H Activation | Strong | Weak |
Plasma Protein Binding | High (e.g., Kd = 140 μM) | Moderate |
Trialkyl Phosphorothioates (TMP)
- Structural Difference : Alkyl groups replace nucleic acid components, forming small-molecule PS esters.
- Toxicity: TMPs (e.g., O,O,O-trimethyl PS) cause delayed mortality in rats (LD₅₀ = 20 mg/kg) via non-cholinergic mechanisms, unlike PS-ASOs, which show low acute toxicity .
Key Research Findings
- Metabolic Stability : PS-ASOs are metabolized predominantly by 3'-exonucleases in vivo, with liver and kidney being major accumulation sites . Modifications like 2'-propoxy groups or cholesterol conjugation alter lipophilicity and tissue distribution .
- Therapeutic Efficacy : PS aptamers (e.g., ISIS 2105) prolong drug release and reduce systemic toxicity in aptamer-drug complexes .
- Limitations : PS oligonucleotides exhibit reduced Tm and sequence-dependent degradation in vitro, complicating in vitro-in vivo extrapolation .
Properties
CAS No. |
15181-41-6 |
---|---|
Molecular Formula |
O3PS-3 |
Molecular Weight |
111.04 g/mol |
IUPAC Name |
thiophosphate |
InChI |
InChI=1S/H3O3PS/c1-4(2,3)5/h(H3,1,2,3,5)/p-3 |
InChI Key |
RYYWUUFWQRZTIU-UHFFFAOYSA-K |
SMILES |
[O-]P(=S)([O-])[O-] |
Canonical SMILES |
[O-]P(=S)([O-])[O-] |
Key on ui other cas no. |
15181-41-6 |
Synonyms |
diethyl thiophosphate sodium thiophosphate thiophosphate thiophosphoric acid thiophosphoric acid, trisodium salt |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.